
4-Bromo-2,6-difluoro-alpha-(trifluoromethyl)benzyl Alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “MFCD28360632” is a chemical entity with unique properties and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD28360632” involves a series of chemical reactions that require precise conditions. The exact synthetic route can vary, but it typically involves the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired functional groups in the final compound.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reactions.
Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to ensure the desired purity and yield.
Industrial Production Methods
In an industrial setting, the production of “MFCD28360632” is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.
Optimization of Conditions: Fine-tuning reaction conditions to maximize yield and minimize by-products.
Automation: Employing automated systems to monitor and control the synthesis process, ensuring consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
“MFCD28360632” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, where it gains electrons and forms reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “MFCD28360632” typically use common reagents such as:
Oxidizing Agents: For oxidation reactions, reagents like potassium permanganate or hydrogen peroxide are used.
Reducing Agents: For reduction reactions, reagents such as sodium borohydride or lithium aluminum hydride are employed.
Catalysts: Catalysts like palladium on carbon or platinum are used to facilitate various reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced products with fewer oxygen atoms or more hydrogen atoms.
Substitution: New compounds with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
“MFCD28360632” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic uses and effects on biological systems.
Industry: It is utilized in various industrial processes, including the production of materials and chemicals.
Mecanismo De Acción
The mechanism by which “MFCD28360632” exerts its effects involves interactions with specific molecular targets and pathways. These include:
Molecular Targets: The compound binds to or interacts with specific proteins, enzymes, or receptors in biological systems.
Pathways: It influences biochemical pathways, leading to changes in cellular functions or metabolic processes.
Propiedades
Fórmula molecular |
C8H4BrF5O |
|---|---|
Peso molecular |
291.01 g/mol |
Nombre IUPAC |
1-(4-bromo-2,6-difluorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H4BrF5O/c9-3-1-4(10)6(5(11)2-3)7(15)8(12,13)14/h1-2,7,15H |
Clave InChI |
FPOGFAWSEYTIGK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)C(C(F)(F)F)O)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



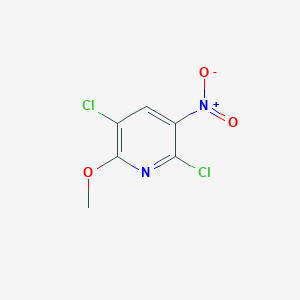
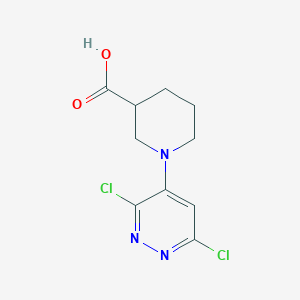

![(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide](/img/structure/B13704672.png)


![Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane](/img/structure/B13704698.png)
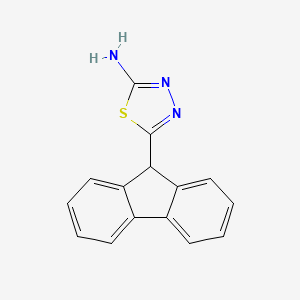
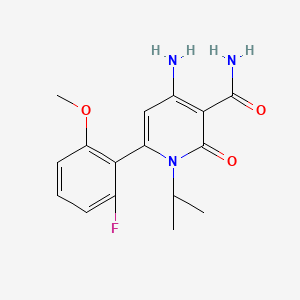

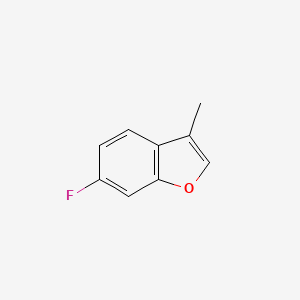
![N,N'-[[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)]diacrylamide](/img/structure/B13704723.png)

